A Technical Guide to the Binding Affinity and Signaling of Cromolyn Sodium with GPR35
A Technical Guide to the Binding Affinity and Signaling of Cromolyn Sodium with GPR35
Introduction: Recontextualizing a Classic Drug through a Novel Target
For decades, cromolyn sodium has been a cornerstone in the management of mast cell-driven inflammatory conditions, most notably asthma.[1][2] Its mechanism of action was broadly defined as "mast cell stabilization," a functional description that, while accurate, lacked a precise molecular target.[1][2] The discovery of the orphan G protein-coupled receptor 35 (GPR35) as a primary target for cromolyn sodium has revolutionized our understanding, providing a specific molecular basis for its therapeutic effects and opening new avenues for drug development.[3][4][5]
This guide provides a detailed technical overview of the interaction between cromolyn sodium and GPR35. We will delve into the binding characteristics, explore the intricate downstream signaling pathways, and present validated experimental protocols for researchers, scientists, and drug development professionals seeking to investigate this critical receptor-ligand pair.
Binding Affinity and Potency of Cromolyn Sodium at Human GPR35
Cromolyn sodium is a potent agonist of GPR35.[3][4] Its interaction is not typically characterized by a direct binding affinity constant (Kd) in the literature, but rather by its functional potency (EC50) in cell-based assays that measure the downstream consequences of receptor activation. This is a common and highly relevant approach for GPCRs, as it quantifies the concentration of the agonist required to elicit a half-maximal biological response.
The potency of cromolyn sodium shows notable species-dependent variations, with significantly higher potency observed at the human GPR35 ortholog compared to its rodent counterparts.[3][4] This is a critical consideration for the translational relevance of preclinical studies.
Table 1: Functional Potency (EC50) of Cromolyn Sodium at GPR35
| Assay Type | Cell Line | Receptor Ortholog | Reported EC50 | Reference |
| Calcium Flux | HEK293 | Human GPR35 | ~100 nM | [3][6] |
| Inositol Phosphate Accumulation | HEK293 | Human GPR35 | ~200 nM | [3][6] |
Note: EC50 values are approximate and can vary based on specific experimental conditions, cell lines, and assay formats.
The causality behind utilizing functional assays lies in their ability to confirm not just binding, but productive signaling. An EC50 value integrates both the affinity of the ligand for the receptor and its efficacy in triggering a conformational change that leads to a measurable downstream event, such as calcium mobilization.[7][8][9]
GPR35 Signaling Cascades Activated by Cromolyn Sodium
Upon agonist binding, GPR35 initiates a complex network of intracellular signaling events through both G protein-dependent and independent pathways. The receptor predominantly couples to the Gαi/o and Gα12/13 families of G proteins.[10][11]
G Protein-Dependent Signaling
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC). This decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby dampening downstream pathways like the MAPK/ERK pathway.[10][11]
-
Gα12/13 Pathway: Engagement of Gα12/13 activates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton.[5] This pathway is implicated in the modulation of cell shape and motility.
-
Gq/i5 Chimera (Assay System): In many experimental systems, GPR35 is co-expressed with a chimeric G protein, such as Gq/i5.[6] This clever technique redirects the Gαi-coupled signal through the Gαq pathway, enabling the robust measurement of receptor activation via phospholipase C (PLC) activation, inositol phosphate production, and subsequent intracellular calcium mobilization—a convenient and widely used assay readout.[6]
Caption: G protein-dependent signaling pathways activated by Cromolyn Sodium at GPR35.
G Protein-Independent Signaling: β-Arrestin Recruitment
Beyond G protein coupling, agonist-activated GPR35 serves as a scaffold for the recruitment of β-arrestin proteins.[10][11] This interaction is fundamental for two processes:
-
Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, effectively turning off the signal and leading to receptor internalization.[10][11]
-
Scaffolding for Signal Transduction: β-arrestins act as signal transducers themselves, initiating distinct waves of signaling, including the activation of pathways like ERK1/2, independent of G protein activity.[10] They can also interact with IκBα, leading to the suppression of NF-κB activation, a key anti-inflammatory mechanism.[10][11]
Caption: G protein-independent β-arrestin signaling initiated by activated GPR35.
Experimental Methodologies for Characterizing the Cromolyn-GPR35 Interaction
A multi-assay approach is essential for a comprehensive understanding of cromolyn's effects on GPR35. Each protocol described below is a self-validating system, providing a piece of the puzzle from direct G protein activation to downstream cellular responses.
Workflow for GPR35 Agonist Characterization
Caption: A typical experimental workflow for characterizing GPR35 agonists.
Protocol 1: Calcium Mobilization Assay
This assay is a robust, high-throughput method for detecting GPR35 activation, typically relying on the Gq/i5 chimera system.[6]
-
Cell Culture & Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids encoding human GPR35 and the Gq/i5 chimeric G protein using a suitable transfection reagent (e.g., Lipofectamine).
-
Plate the transfected cells into black-walled, clear-bottom 96- or 384-well plates and incubate for 24-48 hours.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition & Data Acquisition:
-
Prepare serial dilutions of cromolyn sodium (and other test compounds).
-
Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
The instrument adds the compound dilutions to the wells while simultaneously recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Normalize the data to a positive control (e.g., a known potent agonist) and a vehicle control.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[9]
-
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays directly measure the proximity between the receptor and β-arrestin, providing a G protein-independent readout.[12]
-
Cell Culture & Transfection:
-
Culture HEK293T cells.
-
Co-transfect cells with two constructs:
-
GPR35 fused to a BRET donor (e.g., Renilla luciferase, RLuc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[12]
-
-
Plate transfected cells into white-walled, white-bottom 96- or 384-well plates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add serial dilutions of cromolyn sodium and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
-
Data Acquisition:
-
Immediately measure the light emission at two wavelengths corresponding to the donor (e.g., ~480 nm for RLuc) and the acceptor (e.g., ~530 nm for YFP) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to determine the EC50.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This is a classic biochemical assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[13][14]
-
Membrane Preparation:
-
Harvest cells expressing GPR35.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes and resuspend them in an assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and GDP (to ensure a basal state).
-
Add serial dilutions of cromolyn sodium.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Separation & Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding (in cpm) against the log of the cromolyn sodium concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion and Future Directions
The identification of GPR35 as the molecular target for cromolyn sodium has profound implications. It provides a definitive mechanism for a long-established therapeutic agent and validates GPR35 as a druggable target for inflammatory and allergic diseases.[3][5][15] The experimental frameworks detailed in this guide offer robust, validated systems for further exploring this interaction and for screening novel compounds. Future research will likely focus on developing GPR35 agonists with improved pharmacokinetic properties and ortholog selectivity, potentially leading to a new generation of mast cell stabilizers with enhanced efficacy and broader therapeutic applications.
References
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Yang, Y., Lu, J., et al. (2010). G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Pharmacology, 86(1), 1–5. [Link]
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Zhao, R., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14. [Link]
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Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(4), 595–608. [Link]
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Ohkawara, T., et al. (2024). Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Journal of Pharmacology and Experimental Therapeutics, 389(1), 76-86. [Link]
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